(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-1-(aminomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-8-3-1-2-5(8)6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
YZWQYLIPNGADBK-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
This method involves the activation of the hydroxyl or amino group on a pyrrolidine-2-carboxylic acid derivative, followed by alkylation with an appropriate alkylating agent.
- Activation : The hydroxyl group can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.
- Alkylation : The activated intermediate reacts with alkylating reagents (e.g., alkyl halides) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to facilitate the reaction.
- Stereochemical Control : If the starting material is a single enantiomer, the alkylation can proceed without racemization if the carboxyl group is protected or deprotected appropriately.
- Catalytic Hydrogenation : For derivatives containing double bonds, catalytic hydrogenation can be used to obtain cis isomers selectively, preserving stereochemistry.
Advantages : This method uses relatively cheap raw materials, mild reaction conditions, and simple operations, which reduce production costs.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydroxyl activation | Metallic sodium, sodium hydride, or n-butyllithium | Formation of alkoxide intermediate | Requires inert atmosphere |
| Alkylation | Alkyl halide + phase transfer catalyst (quaternary ammonium salt, PEG) | Introduction of aminomethyl group | Control of temperature to avoid racemization |
| Deprotection | Acid or base treatment | Removal of protecting groups | Maintains chiral integrity if done carefully |
| Catalytic hydrogenation | Raney nickel or Pd/C, H2 gas | Saturation of double bonds, cis isomer formation | Avoids racemization if starting from chiral compound |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their function and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Aminomethyl vs. Bulky Substituents: The target compound’s aminomethyl group (NH₂CH₂-) is smaller and more basic compared to bulky groups like adamantyl () or benzyl ester (). This may enhance solubility in polar solvents but reduce membrane permeability.
- Carboxylic Acid Positioning : All analogs retain the carboxylic acid at the 2-position, critical for metal coordination () or hydrogen bonding ().
- Chirality: The (S)-configuration is conserved in most analogs, suggesting stereochemical importance in biological activity (e.g., Lisinopril in ).
Physicochemical Properties
- Molecular Weight : Ranges from 155.19 () to 1,347.6 (). Lower MW analogs (e.g., allyl derivative) may exhibit better bioavailability, while peptide conjugates () are suited for targeted delivery.
- Stability : Hydroxyl-containing compounds () require controlled storage (-20°C), whereas allyl derivatives () are stable at 2–8°C.
Research Findings and Limitations
- Gaps in Data: Direct data on (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid is absent in the evidence; inferences rely on analogs.
- Safety Profiles : Analogs like ’s compound (H302: harmful if swallowed) highlight the need for targeted toxicity studies.
Biological Activity
(S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid, also known as (S)-AMPA, is a compound of increasing interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
(S)-AMPA is a pyrrolidine derivative characterized by the presence of an amino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 144.17 g/mol
- CAS Number : 118978-71-7
The biological activity of (S)-AMPA primarily stems from its interaction with various biological targets, including receptors and enzymes. It has been shown to act as an agonist at certain glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity.
Neuroprotective Effects
Research indicates that (S)-AMPA exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies have demonstrated that (S)-AMPA can:
- Reduce neuronal apoptosis : By modulating apoptotic pathways, it helps protect neurons from cell death induced by oxidative stress.
- Enhance synaptic plasticity : It promotes long-term potentiation (LTP), which is essential for learning and memory processes.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of (S)-AMPA against various bacterial strains. The compound has shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that (S)-AMPA could serve as a lead compound for developing new antibacterial agents.
Anticancer Properties
(S)-AMPA has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cells in vitro through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of key signaling pathways involved in cell growth and survival.
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on mice subjected to ischemic injury showed that administration of (S)-AMPA significantly reduced brain damage and improved functional recovery compared to control groups. -
Antimicrobial Efficacy :
In a comparative study against standard antibiotics, (S)-AMPA demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
Research Findings
Several studies have contributed to understanding the biological activity of (S)-AMPA:
- A study published in MDPI highlighted the structural characteristics that enhance its receptor binding affinity and biological efficacy .
- Another research article focused on the synthesis and evaluation of various derivatives of pyrrolidine compounds, including (S)-AMPA, demonstrating their diverse pharmacological profiles .
Q & A
Q. What are the recommended storage conditions for (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid to ensure stability?
Methodological Answer:
- Storage Guidelines : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Keep in a cool (2–8°C), dark environment away from incompatible materials like strong oxidizers .
- Stability Monitoring : Regularly assess purity via HPLC or NMR, especially after long-term storage. Degradation products (e.g., oxidized amines) can form under suboptimal conditions .
Q. How should researchers handle potential hazards associated with this compound, such as skin/eye irritation?
Methodological Answer:
Q. What spectroscopic and chromatographic methods are suitable for characterizing (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups (e.g., aminomethyl and carboxylic acid). Compare chemical shifts with literature data for similar pyrrolidine derivatives .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for amine (N–H stretch, ~3300 cm) and carboxylic acid (O–H stretch, ~2500–3000 cm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Use chiral columns to verify enantiomeric excess .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of (S)-1-(Aminomethyl)pyrrolidine-2-carboxylic acid?
Methodological Answer:
Q. What strategies optimize coupling reactions involving this compound in peptide synthesis?
Methodological Answer:
- Activation Methods : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation. Avoid side reactions by maintaining pH 4–6 .
- Solvent Selection : Conduct reactions in DMF or DCM to enhance solubility and minimize racemization .
- Protecting Groups : Temporarily protect the aminomethyl group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Data Reconciliation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
